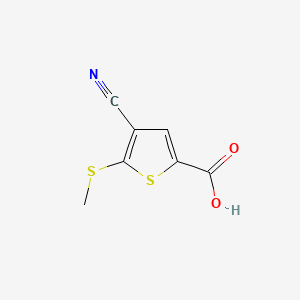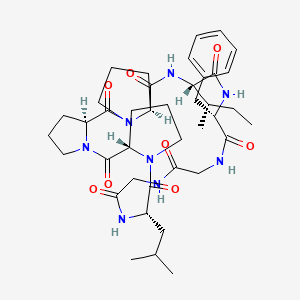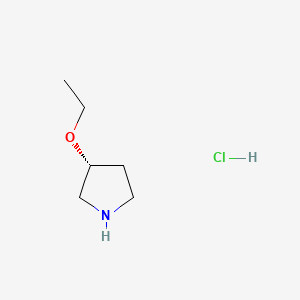
4-Cyano-5-methylsulfanylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Cyano-5-methylsulfanylthiophene-2-carboxylic acid” is a chemical compound with the molecular formula C7H5NO2S2 . Its IUPAC name is 4-cyano-5-(methylsulfanyl)-2-thiophenecarboxylic acid .
Molecular Structure Analysis
The InChI code for “4-Cyano-5-methylsulfanylthiophene-2-carboxylic acid” is 1S/C7H5NO2S2/c1-11-7-4(3-8)2-5(12-7)6(9)10/h2H,1H3,(H,9,10) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
1. Organic Synthesis and Material Chemistry
4-Cyano-5-methylsulfanylthiophene-2-carboxylic acid and its derivatives are widely used in organic synthesis. For example, its utility is seen in the synthesis of various heterocyclic compounds, as evidenced by the study of the Gewald reaction, which is utilized to create 2-aminothiophenes from carbonyl compounds, nitriles with active methylene groups, and sulfur (Gewald, 1976). Additionally, thiophene derivatives have been found to be effective in creating conducting polymers for solar cells, with particular emphasis on the binding strength of carboxylic acid groups to TiO2 surfaces, enhancing cell efficiency (Yoon et al., 2011).
2. Dyeing and Fabric Industry
In the dyeing industry, thiophene-based compounds show promise. For instance, certain disperse dyes derived from thiophene have shown excellent dyeing performance on fabrics like polyester and nylon, offering a range of shades and good fastness properties (Abolude et al., 2021).
3. Catalysis and Biochemical Applications
Studies also suggest that thiophene derivatives play a role in catalysis and biochemical applications. For instance, thietanium ion formation from thiophene-based acids is being studied for its potential mutagenic and carcinogenic effects, revealing the compound's biochemical significance and potential for study in toxicology (Jolivette et al., 1998).
properties
IUPAC Name |
4-cyano-5-methylsulfanylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S2/c1-11-7-4(3-8)2-5(12-7)6(9)10/h2H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDBBAGWMJGPKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(S1)C(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670712 |
Source


|
| Record name | 4-Cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-5-methylsulfanylthiophene-2-carboxylic acid | |
CAS RN |
116170-85-5 |
Source


|
| Record name | 4-Cyano-5-(methylthio)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116170-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dioxa-1-azabicyclo[5.2.0]nonane](/img/structure/B600075.png)

![Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B600078.png)

![(4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B600084.png)
![3,3,5,5-Tetramethyl-1,4-diazabicyclo[2.2.2]octan-2-one](/img/structure/B600085.png)




![2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B600095.png)